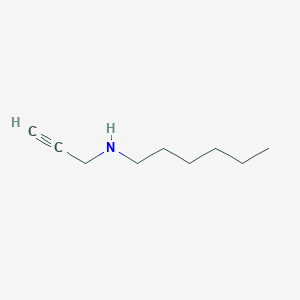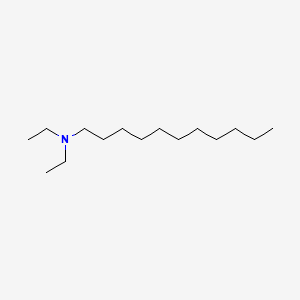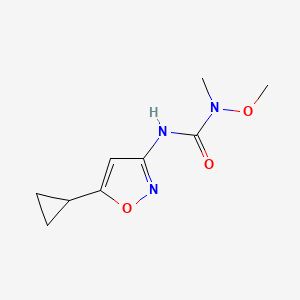![molecular formula C20H38O4 B14635971 methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate CAS No. 57154-54-8](/img/structure/B14635971.png)
methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate is a chemical compound known for its unique structure and properties It is a type of ester, which is a class of organic compounds derived from carboxylic acids and alcohols This compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and an octyl group, which is an eight-carbon alkyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate typically involves the esterification of octanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to reflux to drive the reaction to completion. The dioxolane ring is introduced through a subsequent reaction involving the appropriate diol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of ultrasonic transesterification has been explored to improve reaction rates and reduce the need for excess reagents . This method involves the application of ultrasonic waves to create intense shear forces and thermal energy, which accelerate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the ester to an alcohol or other reduced forms.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Octanoic acid and methanol.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its potential as a biolubricant due to its unique physicochemical properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Wirkmechanismus
The mechanism of action of methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate involves its interaction with various molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of octanoic acid and methanol . In oxidation and reduction reactions, the compound undergoes electron transfer processes that result in the formation of oxidized or reduced products.
Vergleich Mit ähnlichen Verbindungen
Methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate can be compared with other esters such as:
Methyl octanoate: Similar in structure but lacks the dioxolane ring, making it less complex and with different physicochemical properties.
Ethyl acetate: A simpler ester with a shorter alkyl chain and no ring structure, commonly used as a solvent.
Methyl butyrate: Another ester with a shorter alkyl chain, known for its fruity odor and use in flavorings.
The presence of the dioxolane ring and the longer octyl chain in this compound makes it unique and provides it with distinct properties that are valuable in various applications.
Eigenschaften
CAS-Nummer |
57154-54-8 |
|---|---|
Molekularformel |
C20H38O4 |
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate |
InChI |
InChI=1S/C20H38O4/c1-3-4-5-6-8-11-14-18-19(24-17-23-18)15-12-9-7-10-13-16-20(21)22-2/h18-19H,3-17H2,1-2H3/t18-,19-/m0/s1 |
InChI-Schlüssel |
WYWHRJXYHSPGJI-OALUTQOASA-N |
Isomerische SMILES |
CCCCCCCC[C@H]1[C@@H](OCO1)CCCCCCCC(=O)OC |
Kanonische SMILES |
CCCCCCCCC1C(OCO1)CCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3-Methylphenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14635888.png)
![4-[2-(5-Chloro-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14635894.png)

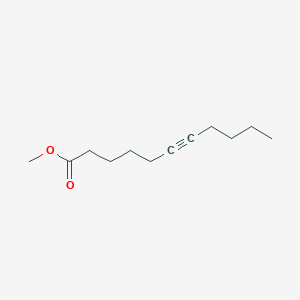
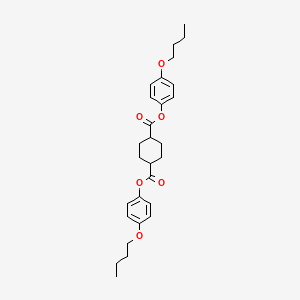
![6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene](/img/structure/B14635914.png)
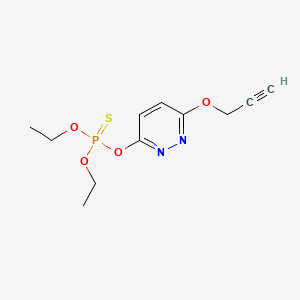
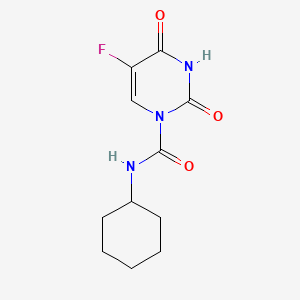
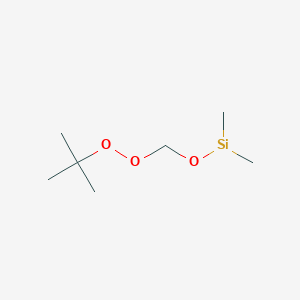
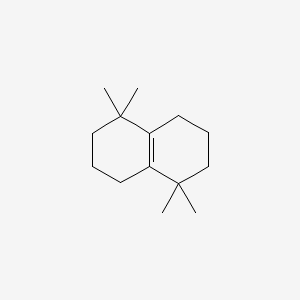
![Ethyl 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate](/img/structure/B14635955.png)
